molecular formula C23H26BN3O7 B12384215 Pde3B-IN-1

Pde3B-IN-1

Cat. No.: B12384215
M. Wt: 467.3 g/mol
InChI Key: VWWHHDNDKJCDSN-UHFFFAOYSA-N
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Description

Pde3B-IN-1 is a selective inhibitor of phosphodiesterase 3B, an enzyme that plays a crucial role in the regulation of cyclic adenosine monophosphate and cyclic guanosine monophosphate. These cyclic nucleotides are key regulators of many important physiological processes, including lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pde3B-IN-1 involves a series of chemical reactions starting from commercially available precursors. The key steps include the formation of a boronic acid intermediate, which is then coupled with an appropriate aryl halide under Suzuki-Miyaura cross-coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The final product is purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures, including high-performance liquid chromatography and mass spectrometry, ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Pde3B-IN-1 primarily undergoes hydrolysis reactions due to its boronic acid moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pde3B-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the role of phosphodiesterase 3B in various biochemical pathways.

    Biology: Helps in understanding the regulation of cyclic nucleotide levels in cells and their impact on cellular functions.

    Medicine: Investigated for its potential therapeutic effects in conditions like heart failure, obesity, and type 2 diabetes due to its role in lipid metabolism and cardiac function.

    Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes.

Mechanism of Action

Pde3B-IN-1 exerts its effects by selectively inhibiting phosphodiesterase 3B, leading to an increase in the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate. This elevation in cyclic nucleotide levels activates protein kinase A and protein kinase G, which in turn modulate various downstream signaling pathways. These pathways are involved in processes such as lipid metabolism, cardiac contractility, and vascular smooth muscle relaxation .

Comparison with Similar Compounds

Uniqueness of Pde3B-IN-1: this compound is unique due to its high selectivity for phosphodiesterase 3B over other phosphodiesterase isoforms. This selectivity reduces the likelihood of off-target effects and enhances its potential therapeutic efficacy in conditions specifically involving phosphodiesterase 3B .

Properties

Molecular Formula

C23H26BN3O7

Molecular Weight

467.3 g/mol

IUPAC Name

[3-[(4,7-dimethoxyquinoline-2-carbonyl)amino]-5-(1-methoxypropan-2-ylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C23H26BN3O7/c1-13(12-32-2)25-22(28)14-7-15(24(30)31)9-16(8-14)26-23(29)20-11-21(34-4)18-6-5-17(33-3)10-19(18)27-20/h5-11,13,30-31H,12H2,1-4H3,(H,25,28)(H,26,29)

InChI Key

VWWHHDNDKJCDSN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC)C(=O)NC(C)COC)(O)O

Origin of Product

United States

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